molecular formula C16H24N2O3 B1398312 Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate CAS No. 1219967-51-7

Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate

Cat. No. B1398312
CAS RN: 1219967-51-7
M. Wt: 292.37 g/mol
InChI Key: IOAMLUOGGXNYDZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C16H24N2O3. It has a molecular weight of 292.37 g/mol. This compound has been found to display potent antiproliferative effects against various cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia .

Scientific Research Applications

Synthesis of Pyran Derivatives

This compound is used in the synthesis of pyran derivatives . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . The synthesis of pyran derivatives often involves a multicomponent reaction (MCR) approach .

Synthesis of Diphenyl-4H-pyran-3-carboxylates and 4-aryl-4H-pyran-3-carboxylates

The compound is used in the synthesis of diphenyl-4H-pyran-3-carboxylates and 4-aryl-4H-pyran-3-carboxylates . These compounds are synthesized via condensation of aldehydes, malononitrile and ethyl 3-oxo-3-phenylpropanoate under aqueous conditions .

Synthesis of 2H-Pyrans

The compound is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .

Synthesis of Tetrasubstituted 2H-Pyrans

The compound is used in the synthesis of stable 2,4,5,6-tetrasubstituted 2H-Pyrans . These compounds are synthesized by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .

Intermediate in the Synthesis of Dabigatran Etexilate

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate . Dabigatran etexilate is a thrombin inhibitor used to treat thromboses, cardiovascular diseases, etc .

Research and Development in Life Sciences

The compound is used in research and development in life sciences . It is used in various research solutions, products, and resources in chromatography and mass spectrometry analytical chemistry .

properties

IUPAC Name

ethyl 3-amino-4-[methyl(oxan-4-ylmethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-16(19)13-4-5-15(14(17)10-13)18(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAMLUOGGXNYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)CC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate
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Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate

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